

Application Notes and Protocols for Surface Modification using Boc-Aminooxy-PEG3-bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Aminooxy-PEG3-bromide*

Cat. No.: *B611192*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Boc-Aminooxy-PEG3-bromide** for the functionalization of surfaces. This heterobifunctional linker is an essential tool for creating biocompatible and reactive surfaces for the immobilization of biomolecules, drug delivery systems, and the development of advanced biosensors.

Introduction

Boc-Aminooxy-PEG3-bromide is a versatile crosslinker featuring a terminal tert-butyloxycarbonyl (Boc) protected aminooxy group and a bromide functional group, separated by a 3-unit polyethylene glycol (PEG) spacer. The bromide serves as an effective leaving group for nucleophilic substitution, allowing for the covalent attachment of the linker to surfaces functionalized with nucleophiles such as amines or thiols. The hydrophilic PEG spacer enhances solubility in aqueous media and minimizes non-specific protein adsorption on the modified surface. Following immobilization, the Boc protecting group can be readily removed under mild acidic conditions to expose the aminooxy group. This aminooxy group can then specifically react with aldehydes or ketones via oxime ligation to covalently attach a wide range of biomolecules.

Physicochemical Properties

A summary of the key physicochemical properties of **Boc-Aminooxy-PEG3-bromide** is provided in the table below.

Property	Value
Chemical Formula	C13H26BrNO6
Molecular Weight	372.26 g/mol
Purity	Typically >95%
Appearance	Liquid or oil
Solubility	Soluble in DMSO, DMF, DCM
Storage	Store at -20°C for long-term stability

Mechanism of Surface Modification

The surface modification process using **Boc-Aminooxy-PEG3-bromide** is a two-stage process. The first stage involves the immobilization of the linker onto a suitably functionalized surface. The second stage consists of the deprotection of the Boc group and subsequent conjugation of a target molecule.

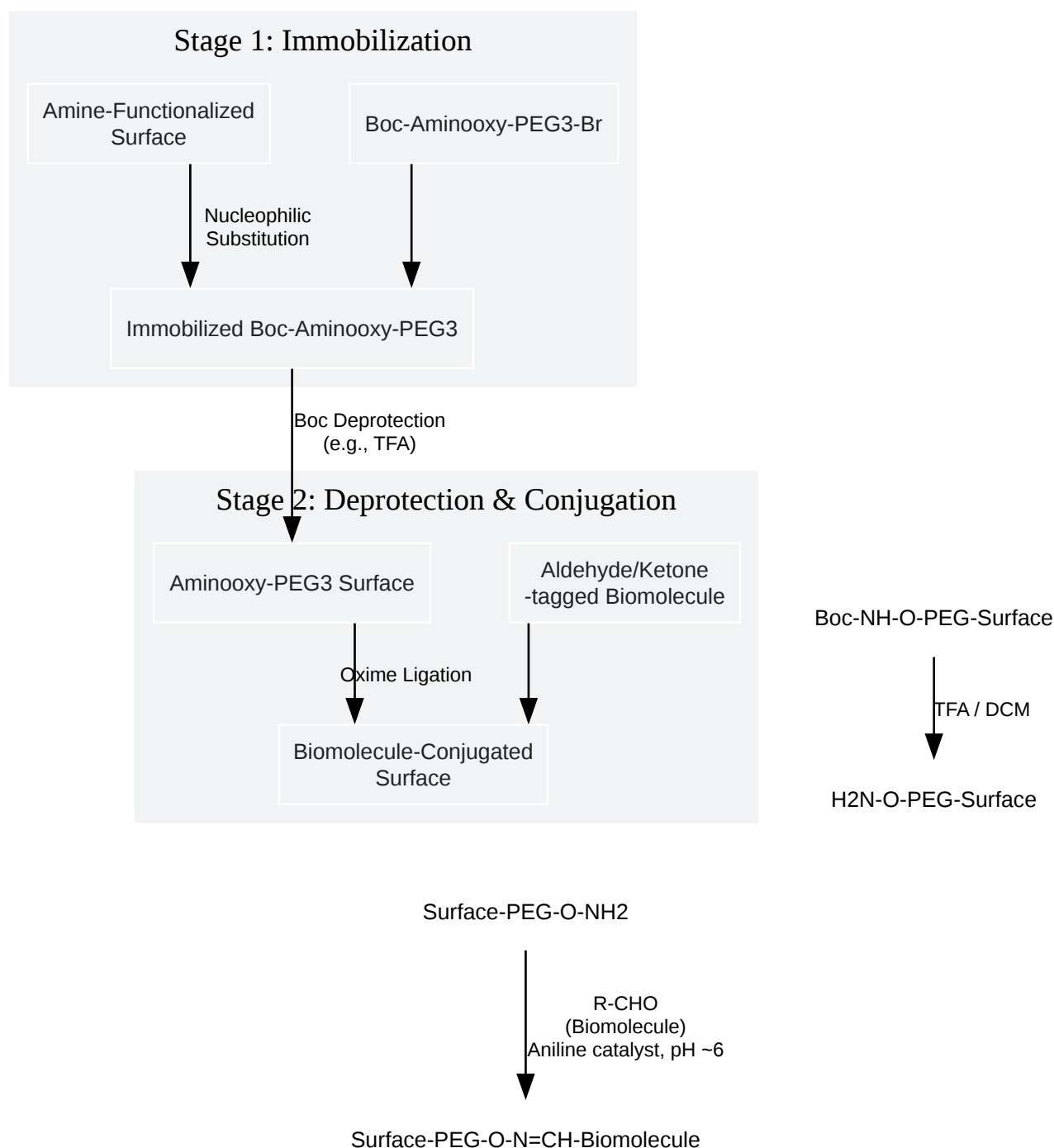
Stage 1: Immobilization via Nucleophilic Substitution

The bromide end of the linker readily reacts with surface-bound nucleophiles, such as primary amines or thiols, through an SN2 reaction. This results in the covalent attachment of the Boc-protected PEG linker to the surface.

Stage 2: Boc Deprotection and Oxime Ligation

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a terminal aminooxy group. This highly reactive group can then form a stable oxime bond with an aldehyde or ketone-functionalized biomolecule.

Below is a diagram illustrating the overall workflow for surface modification.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com